6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine
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Overview
Description
6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is a heterocyclic compound that features a pyrano-pyridine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 2-amino-3-chloropyridine in the presence of a base, followed by cyclization with a suitable reagent to form the pyrano-pyridine ring system .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as quinones, dihydro derivatives, and substituted analogs .
Scientific Research Applications
6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-6-(4-chlorophenyl)pyridine-3-carbonitrile
- 6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
- 2-thio-containing pyrimidines
Uniqueness
6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .
Properties
CAS No. |
102830-62-6 |
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Molecular Formula |
C14H11Cl2NO |
Molecular Weight |
280.1 g/mol |
IUPAC Name |
6-chloro-2-(4-chlorophenyl)-3,4-dihydro-2H-pyrano[2,3-b]pyridine |
InChI |
InChI=1S/C14H11Cl2NO/c15-11-4-1-9(2-5-11)13-6-3-10-7-12(16)8-17-14(10)18-13/h1-2,4-5,7-8,13H,3,6H2 |
InChI Key |
RDJMRYYHRVKYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(N=CC(=C2)Cl)OC1C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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